![molecular formula C18H27N3O B3815610 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane](/img/structure/B3815610.png)
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane
Vue d'ensemble
Description
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane, also known as AZD9291 or osimertinib, is a third-generation epidermal growth factor receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer (NSCLC). It was developed by AstraZeneca and received approval from the Food and Drug Administration (FDA) in 2015.
Mécanisme D'action
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane is a selective inhibitor of mutant EGFR, which is overexpressed in many types of cancer, including NSCLC. It works by binding to the ATP-binding pocket of the EGFR kinase domain, preventing the activation of downstream signaling pathways that promote cancer cell growth and survival. 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane is highly selective for mutant EGFR, sparing normal EGFR and reducing the risk of side effects.
Biochemical and Physiological Effects
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been shown to cross the blood-brain barrier, making it a potential treatment option for NSCLC patients with brain metastases. In clinical trials, 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has demonstrated high response rates and prolonged progression-free survival in patients with EGFR-mutant NSCLC.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane in lab experiments is its high selectivity for mutant EGFR, which allows for more accurate and specific testing of its effects on cancer cells. However, one limitation is its relatively short half-life, which can make it difficult to maintain consistent drug levels in vitro and in vivo. Additionally, the cost of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane may be a barrier to its use in some research settings.
Orientations Futures
Future research on 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane may focus on its potential use in combination with other drugs, such as immunotherapies, to improve treatment outcomes. Additionally, studies may investigate the mechanisms of resistance to 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane and develop strategies to overcome them. Finally, research may explore the use of 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane in other types of cancer that overexpress EGFR, such as head and neck cancer.
Applications De Recherche Scientifique
2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC, particularly those with the T790M mutation, which is associated with resistance to first-generation EGFR inhibitors. 2-methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane has also been studied in combination with other drugs, such as bevacizumab, to improve treatment outcomes.
Propriétés
IUPAC Name |
(2-methyl-2,8-diazaspiro[4.5]decan-8-yl)-(2-propylpyridin-4-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O/c1-3-4-16-13-15(5-9-19-16)17(22)21-11-7-18(8-12-21)6-10-20(2)14-18/h5,9,13H,3-4,6-8,10-12,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPSKJVVUMLYQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC=CC(=C1)C(=O)N2CCC3(CCN(C3)C)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-(2-propylisonicotinoyl)-2,8-diazaspiro[4.5]decane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.